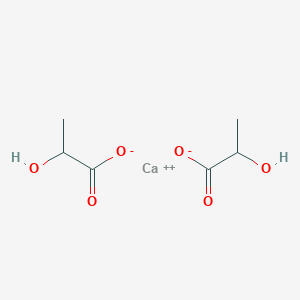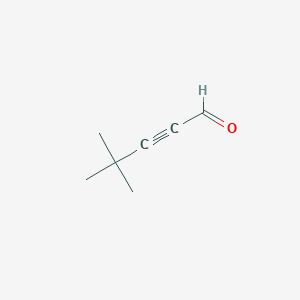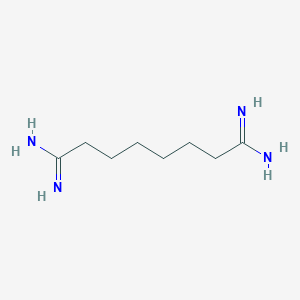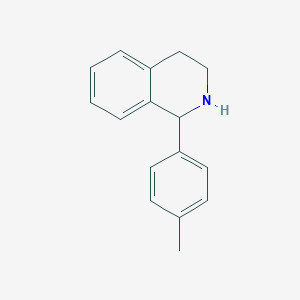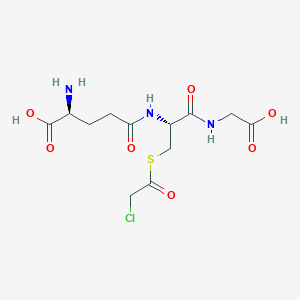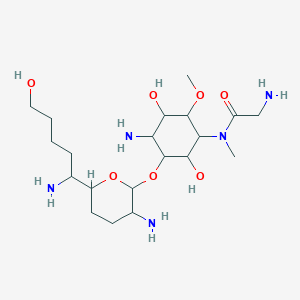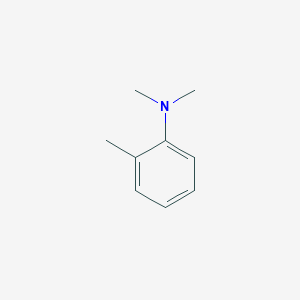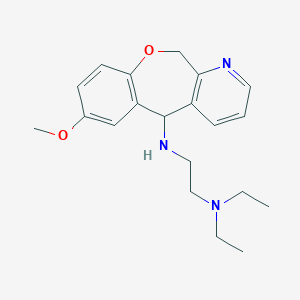
5-((2-(Diethylamino)ethyl)amino)-7-methoxy-5,11-dihydro(1)benzoxepino(3,4-b)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KW-3407 is a small molecule drug developed by Kyowa Kirin Co., Ltd. It is primarily known for its antiarrhythmic properties, making it a potential candidate for treating cardiac arrhythmias. The compound’s molecular formula is C20H27N3O2, and it functions as a potassium channel blocker and sodium channel alpha subunit blocker .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KW-3407 involves the modification of a 5,11-dihydro 1benzoxepino [3,4-b]pyridine derivativeThe reaction conditions typically involve the use of chloroform as a solvent and various reagents to induce the desired modifications .
Industrial Production Methods
Industrial production of KW-3407 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include rigorous quality control measures to maintain consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
KW-3407 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in KW-3407.
Substitution: The compound can undergo substitution reactions, particularly at the diethylaminoethyl side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions include modified derivatives of KW-3407 with altered pharmacological properties. These derivatives can be further studied for their potential therapeutic applications .
Scientific Research Applications
KW-3407 has been extensively studied for its antiarrhythmic properties. It has shown efficacy in suppressing various models of arrhythmias, including those induced by coronary ligation, digitalis, and adrenaline . Additionally, KW-3407 has been investigated for its direct cardiovascular effects, such as decreasing sinoatrial rate and contractile force, and increasing coronary blood flow .
Mechanism of Action
KW-3407 exerts its effects by blocking potassium channels and sodium channel alpha subunits. This action helps to stabilize cardiac electrical activity and prevent abnormal heart rhythms. The compound’s mechanism involves inhibiting the delayed rectifier potassium current, which plays a crucial role in cardiac repolarization .
Comparison with Similar Compounds
Similar Compounds
Flecainide: Another antiarrhythmic agent that blocks sodium channels.
Mexiletine: A sodium channel blocker used to treat arrhythmias.
Phenytoin: Primarily used as an anticonvulsant, but also has antiarrhythmic properties.
Uniqueness of KW-3407
KW-3407 is unique in its dual action as both a potassium channel blocker and a sodium channel alpha subunit blocker. This dual mechanism provides a broader spectrum of antiarrhythmic activity compared to other agents that target only one type of ion channel .
Properties
CAS No. |
115749-98-9 |
|---|---|
Molecular Formula |
C20H27N3O2 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N',N'-diethyl-N-(9-methoxy-5,11-dihydro-[1]benzoxepino[3,4-b]pyridin-11-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C20H27N3O2/c1-4-23(5-2)12-11-22-20-16-7-6-10-21-18(16)14-25-19-9-8-15(24-3)13-17(19)20/h6-10,13,20,22H,4-5,11-12,14H2,1-3H3 |
InChI Key |
LHJPLYUWEHXOOU-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC1C2=C(COC3=C1C=C(C=C3)OC)N=CC=C2 |
Canonical SMILES |
CCN(CC)CCNC1C2=C(COC3=C1C=C(C=C3)OC)N=CC=C2 |
Synonyms |
5-((2-(diethylamino)ethyl)amino)-7-methoxy-5,11-dihydro(1)benzoxepino(3,4-b)pyridine 5-((2-(diethylamino)ethyl)amino)-7-methoxy-5,11-dihydro(1)benzoxepino(3,4-b)pyridine 1.5 fumarate DEAMBP KW 3407 KW-3407 KW3407 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


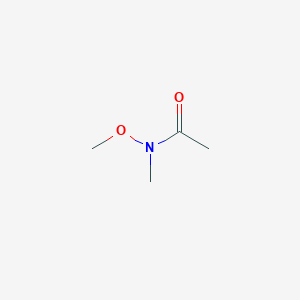

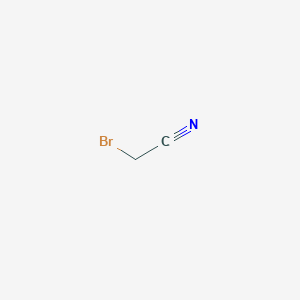
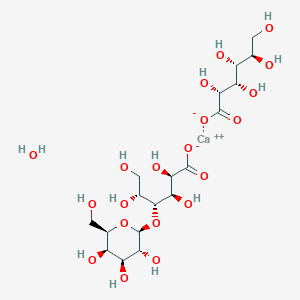
![Ethyl Imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B46784.png)
